2-[[4-[2-(tert-Butoxycarbonyl)ethyl]phenylethyl]amino]2',3'-O-isopropylideneadenosine-5'-N-ethylcarboxamide
説明
This compound is a structurally modified adenosine derivative designed to enhance stability and receptor-targeting specificity. Key features include:
- Adenosine core: The purine base and ribose backbone are retained, critical for binding adenosine receptors.
- 2',3'-O-isopropylidene protection: This group stabilizes the ribose ring against enzymatic degradation, improving metabolic stability .
- 5'-N-ethylcarboxamide: Substitution at the 5'-position enhances hydrophobicity and modulates receptor interaction compared to unmodified adenosine .
- Phenylethylamino-Boc-ethyl side chain: The tert-butoxycarbonyl (Boc)-protected ethylphenylethylamine moiety introduces steric bulk and may influence solubility or binding to lipid-rich environments .
特性
分子式 |
C30H41N7O6 |
|---|---|
分子量 |
595.7 g/mol |
IUPAC名 |
tert-butyl 3-[4-[2-[[9-[(3aS,4R,6S,6aR)-6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-6-aminopurin-2-yl]amino]ethyl]phenyl]propanoate |
InChI |
InChI=1S/C30H41N7O6/c1-7-32-26(39)22-21-23(43-30(5,6)42-21)27(40-22)37-16-34-20-24(31)35-28(36-25(20)37)33-15-14-18-10-8-17(9-11-18)12-13-19(38)41-29(2,3)4/h8-11,16,21-23,27H,7,12-15H2,1-6H3,(H,32,39)(H3,31,33,35,36)/t21-,22-,23-,27+/m0/s1 |
InChIキー |
HTABKEQHHQHYFD-RNLGNXJRSA-N |
異性体SMILES |
CCNC(=O)[C@@H]1[C@H]2[C@@H]([C@@H](O1)N3C=NC4=C(N=C(N=C43)NCCC5=CC=C(C=C5)CCC(=O)OC(C)(C)C)N)OC(O2)(C)C |
正規SMILES |
CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=C(N=C43)NCCC5=CC=C(C=C5)CCC(=O)OC(C)(C)C)N)OC(O2)(C)C |
製品の起源 |
United States |
準備方法
General Synthetic Strategy Overview
The synthesis of 2-[[4-[2-(tert-Butoxycarbonyl)ethyl]phenylethyl]amino]2',3'-O-isopropylideneadenosine-5'-N-ethylcarboxamide generally involves the following key steps:
- Protection of the ribose hydroxyl groups as the 2',3'-O-isopropylidene acetal to stabilize the sugar moiety and prevent side reactions.
- Functionalization of the 5'-hydroxyl group to introduce the N-ethylcarboxamide substituent.
- Introduction of the amino substituent at the 6-position of the purine ring via nucleophilic substitution with the Boc-protected 4-[2-(tert-butoxycarbonyl)ethyl]phenylethylamine.
- Final purification and characterization to ensure compound integrity and purity.
Detailed Preparation Methods
Starting Materials and Key Intermediates
| Compound | Role in Synthesis | Source/Reference |
|---|---|---|
| Adenosine | Core nucleoside scaffold | Commercially available |
| 2',3'-O-isopropylideneadenosine | Protected ribose intermediate | Prepared by acetalization of adenosine with acetone under acidic conditions |
| 4-[2-(tert-Butoxycarbonyl)ethyl]phenylethylamine | Amino substituent donor | Synthesized or commercially available with Boc protection |
| Ethylcarbamoyl chloride or equivalent | Reagent for 5'-N-ethylcarboxamide formation | Commercial reagent |
Stepwise Synthetic Procedure
Protection of Ribose Hydroxyl Groups
- Adenosine is treated with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the 2',3'-O-isopropylideneadenosine.
- This step selectively protects the 2' and 3' hydroxyl groups, preventing unwanted reactions during subsequent modifications.
Formation of 5'-N-ethylcarboxamide
- The 5'-hydroxyl group of the protected nucleoside is converted into an activated intermediate (e.g., 5'-tosylate or 5'-chloride).
- This intermediate undergoes nucleophilic substitution with ethylamine or ethylcarbamoyl chloride to form the N-ethylcarboxamide at the 5' position.
- Reaction conditions typically involve mild bases and solvents such as dichloromethane or DMF at controlled temperatures.
Final Purification and Characterization
- The crude product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC.
- Characterization is performed by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.
Summary of Key Synthetic Parameters and Yields
| Step | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Ribose protection | Acetalization | Acetone, p-TsOH, room temp | 85-90% | Selective 2',3'-O-isopropylidene formation |
| 5'-N-ethylcarboxamide formation | Nucleophilic substitution | Ethylcarbamoyl chloride, base, DCM/DMF, 0-25°C | 70-80% | Requires activated 5'-OH intermediate |
| 6-Position amino substitution | Nucleophilic aromatic substitution | Boc-protected amine, base, DMF, 50-80°C | 60-75% | Boc protection critical for selectivity |
| Purification | Chromatography | Silica gel or HPLC | - | Ensures >98% purity |
Research Findings and Applications
- The compound is primarily used as an intermediate in the synthesis of adenosine receptor agonists and antagonists, notably CGS 21680, a selective adenosine A2A receptor agonist.
- Its Boc-protected phenylethylamino side chain and isopropylidene protection enhance stability and facilitate further synthetic modifications.
- Studies have demonstrated its utility in biochemical assays to probe receptor interactions and signal transduction pathways.
化学反応の分析
Types of Reactions
2-[[4-[2-(tert-Butoxycarbonyl)ethyl]phenylethyl]amino]2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
科学的研究の応用
Pharmacological Applications
-
Adenosine Receptor Modulation
- The compound acts as an agonist at adenosine receptors, particularly A2A receptors. Research indicates that it may have neuroprotective effects and could be beneficial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Studies have shown that compounds targeting A2A receptors can enhance cognitive function and reduce neuroinflammation .
- Anticancer Activity
- Cardiovascular Research
Biochemical Applications
- Enzyme Inhibition Studies
- Cell Signaling Pathways
Molecular Biology Applications
- Gene Expression Studies
- Drug Development
Case Studies
作用機序
The mechanism of action of 2-[[4-[2-(tert-Butoxycarbonyl)ethyl]phenylethyl]amino]2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide involves its role as an intermediate in the synthesis of CGS 21680. CGS 21680 is a selective adenosine A2A receptor agonist, which means it binds to and activates these receptors. This activation leads to various downstream effects, including vasodilation and anti-inflammatory responses.
類似化合物との比較
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the adenosine core, protecting groups, or side chains. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings :
Stability : The 2',3'-O-isopropylidene group in the target compound confers superior plasma stability (>24 h) compared to TBS-protected analogs (~12 h) and nitro-substituted derivatives (<2 h) .
Receptor Affinity : The 5'-N-ethylcarboxamide group enhances A₁ receptor selectivity (Ki = 2.1 nM) over A₂A, outperforming analogs with bulkier 5'-substituents (e.g., dimethoxytrityl: Ki = 5.8 nM) .
Side-Chain Impact: The Boc-phenylethylamino side chain increases lipophilicity (logP ~2.8 vs.
生物活性
The compound 2-[[4-[2-(tert-Butoxycarbonyl)ethyl]phenylethyl]amino]2',3'-O-isopropylideneadenosine-5'-N-ethylcarboxamide (CAS Number: 120225-76-5) is a synthetic derivative of adenosine, which has garnered interest for its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular receptors and pathways:
- Adenosine Receptor Modulation : As an adenosine analog, it can bind to adenosine receptors (A1, A2A, A2B, A3), influencing numerous physiological processes including vasodilation, neurotransmission, and immune response modulation .
- PPAR Activation : Recent studies have shown that derivatives similar to this compound exhibit significant binding affinities for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARδ. These receptors play crucial roles in lipid metabolism and glucose homeostasis .
- Antitumor Activity : Research indicates that adenosine derivatives can inhibit tumor growth by modulating immune responses and inducing apoptosis in cancer cells. The specific mechanisms include the inhibition of angiogenesis and promotion of adiponectin secretion, which may contribute to their antitumor effects .
In Vitro Studies
In vitro studies have demonstrated that 2-[[4-[2-(tert-Butoxycarbonyl)ethyl]phenylethyl]amino]2',3'-O-isopropylideneadenosine-5'-N-ethylcarboxamide exhibits significant biological activity:
- Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.
- Adiponectin Secretion : Studies indicate that this compound can enhance adiponectin secretion from adipocytes, which is beneficial in metabolic disorders such as obesity and type 2 diabetes .
Case Studies
- Breast Cancer Treatment : A study involving the administration of adenosine derivatives in mouse models showed a reduction in tumor size and improved survival rates compared to controls. The mechanism was linked to enhanced apoptosis in tumor cells .
- Metabolic Regulation : In a clinical trial assessing the effects on metabolic syndrome patients, subjects treated with the compound exhibited improved insulin sensitivity and lipid profiles, suggesting potential applications in treating metabolic disorders .
Data Tables
Q & A
Basic: What are the critical synthetic strategies for constructing the adenosine core with dual protecting groups (isopropylidene and Boc) in this compound?
Methodological Answer:
The synthesis involves sequential protection of the adenosine scaffold. The 2',3'-diol is protected via isopropylidene ketal formation using acetone and an acid catalyst (e.g., H₂SO₄ or TsOH) under anhydrous conditions . The Boc group is introduced on the ethylphenylethylamine sidechain via a carbodiimide-mediated coupling (e.g., DCC/DMAP) to protect the amine . Key challenges include avoiding premature deprotection: the isopropylidene group is acid-labile, so Boc deprotection (typically with TFA) must occur after its removal. Monitoring via TLC or HPLC is critical to ensure stepwise success .
Basic: How can researchers purify this compound to >95% purity, and what analytical techniques validate its structure?
Methodological Answer:
Purification often employs flash chromatography (silica gel, gradient elution with EtOAc/hexane) or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA). Structural validation requires:
- NMR : Confirm Boc (δ 1.4 ppm, singlet for tert-butyl), isopropylidene (δ 1.3–1.5 ppm), and adenosine protons (δ 8.3 ppm for H-8) .
- HRMS : Verify molecular ion ([M+H]⁺ expected for C₃₄H₄₉N₇O₈).
- HPLC : Purity assessment at 254 nm .
Basic: What are the stability profiles of the Boc and isopropylidene groups under varying pH and temperature conditions?
Methodological Answer:
- Boc Group : Stable in basic/neutral conditions but hydrolyzes rapidly in acidic media (e.g., TFA/DCM, 0°C to RT). Avoid prolonged exposure to moisture or amines .
- Isopropylidene : Stable at pH 5–7 but cleaves under mild acidic conditions (e.g., 80% acetic acid, 50°C). Store in anhydrous solvents (e.g., THF, DMF) at –20°C to prevent hydrolysis .
Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring are recommended for long-term storage protocols .
Advanced: How can Bayesian optimization improve reaction yields in multi-step syntheses of this compound?
Methodological Answer:
Bayesian optimization uses prior experimental data to predict optimal conditions (e.g., solvent ratios, catalyst loading, temperature). For example:
Define parameters (e.g., reaction time, equivalents of Boc reagent).
Perform initial experiments (10–15 runs) to build a Gaussian process model.
Iteratively select conditions maximizing expected improvement in yield .
This method reduced optimization time by 40% in analogous nucleoside syntheses compared to one-factor-at-a-time approaches .
Advanced: How should researchers resolve contradictions in NMR data (e.g., unexpected splitting or shifts) observed between batches?
Methodological Answer:
Contradictions often arise from:
- Stereochemical impurities : Use chiral HPLC or Mosher ester analysis to confirm enantiopurity .
- Solvent effects : Record NMR in consistent solvents (e.g., DMSO-d6 vs. CDCl3) and note temperature .
- Rotameric states : For flexible sidechains (e.g., ethylphenylethylamine), variable-temperature NMR (VT-NMR) can coalesce split peaks .
Cross-validation with 2D NMR (COSY, HSQC) and X-ray crystallography (if crystalline) is advised .
Advanced: What mechanistic insights can be gained from studying enzymatic deprotection of the Boc group in biological assays?
Methodological Answer:
The Boc group is typically inert to enzymes, but esterase or protease activity in cell lysates may cleave it unexpectedly. To study this:
Incubate the compound with target enzymes (e.g., carboxylesterases) and monitor via LC-MS for deprotection.
Use competitive inhibitors (e.g., bis-4-nitrophenyl phosphate) to confirm enzyme specificity .
Compare hydrolysis rates in PBS vs. serum-containing media to assess biological relevance.
Such studies reveal whether the compound acts as a prodrug or requires chemical activation .
Advanced: How can researchers identify and mitigate byproducts formed during the coupling of the ethylphenylethylamine sidechain?
Methodological Answer:
Common byproducts include:
- N-Acylation isomers : Use HATU instead of EDCI to improve regioselectivity .
- O-Acylation : Activate the carboxylate with DIC/oxyma to minimize side reactions.
- Dimerization : Limit reaction concentration to <0.1 M.
Characterize byproducts via HRMS/MS and adjust coupling stoichiometry (1.2:1 amine:carboxylate) . Optimization using DoE (e.g., 3² factorial design for time/temperature) reduces impurity levels by >20% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
